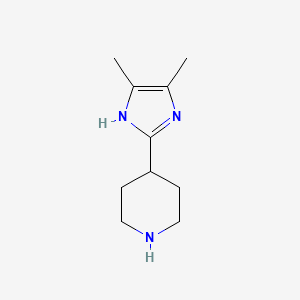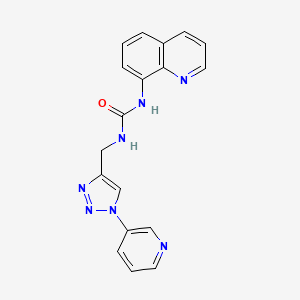![molecular formula C18H17FN2O2 B2507780 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phényl]benzamide CAS No. 941872-97-5](/img/structure/B2507780.png)
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phényl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C19H19FN2O3, and its molecular weight is 342.37.
Applications De Recherche Scientifique
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (fXa) . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
This compound interacts with Factor Xa, inhibiting its activity . The inhibition of Factor Xa prevents the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin .
Biochemical Pathways
By inhibiting Factor Xa, 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a decrease in the cleavage of fibrinogen to fibrin, thus inhibiting clot formation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of Factor Xa by 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide results in a decrease in thrombin generation . This leads to a reduction in the conversion of fibrinogen to fibrin, ultimately inhibiting clot formation .
Analyse Biochimique
Biochemical Properties
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa, in conjunction with nonenzymatic cofactor Va and calcium ions on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . This interaction highlights the compound’s potential as an anticoagulant agent.
Cellular Effects
The effects of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with factor Xa indirectly inhibits platelet aggregation by reducing thrombin generation . This reduction in thrombin generation can lead to altered cell signaling pathways and changes in gene expression related to coagulation and inflammation.
Molecular Mechanism
At the molecular level, 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, leading to anticoagulant effects. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against factor Xa over extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anticoagulant effects without significant degradation.
Dosage Effects in Animal Models
The effects of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits factor Xa and reduces thrombin generation without causing adverse effects . At higher doses, toxic effects such as excessive bleeding and disruption of normal coagulation processes have been observed . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body.
Transport and Distribution
The transport and distribution of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its ability to modulate cellular processes.
Méthodes De Préparation
The synthesis of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves several steps. One common method includes the reaction of 3-fluorobenzoyl chloride with 3-(2-oxopiperidin-1-yl)aniline under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Comparaison Avec Des Composés Similaires
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other benzanilides and fluorinated compounds. Similar compounds include:
- 3-fluoro-N-[3-(aminomethyl)phenyl]benzamide
- 3-fluoro-N-[3-(methylsulfonyl)phenyl]benzamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The presence of the fluorine atom in 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide imparts unique characteristics, such as increased lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-6-3-5-13(11-14)18(23)20-15-7-4-8-16(12-15)21-10-2-1-9-17(21)22/h3-8,11-12H,1-2,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGONWWMZCVQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)
![4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2507702.png)
![N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2507704.png)


![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)

![3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2507713.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
